2-Chloro-4-isopropylthiazole

概要

説明

2-Chloro-4-isopropylthiazole is a heterocyclic organic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of a chlorine atom and an isopropyl group attached to the thiazole ring makes this compound unique and of interest in various scientific fields.

準備方法

The synthesis of 2-Chloro-4-isopropylthiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents under controlled conditions. One common method includes the chlorination of 4-isopropylthiazole using thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the thiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. Common reagents and conditions include:

| Reagent | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Polar aprotic solvent (e.g., DMF), heat | 2-Amino-4-isopropylthiazole |

| Thiols (e.g., RSH) | Base (e.g., NaH), THF, room temperature | 2-Mercapto-4-isopropylthiazole |

| Alkoxides (e.g., RO⁻) | Reflux in ethanol | 2-Alkoxy-4-isopropylthiazole |

These reactions typically follow an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient thiazole ring .

Oxidation and Reduction

The thiazole ring and substituents may undergo redox transformations:

Oxidation

-

Sulfur oxidation :

-

With H₂O₂ or m-CPBA, the sulfur atom can form sulfoxides or sulfones.

-

Example:

-

Reduction

-

Ring reduction :

-

Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), the thiazole ring can be partially reduced to dihydrothiazole derivatives.

-

Ring Functionalization and Condensation

The methyl and isopropyl groups may participate in:

-

Friedel-Crafts alkylation : With Lewis acids (e.g., AlCl₃), forming fused aromatic systems.

-

Cyclocondensation : With nitriles or hydrazines to form triazoles or pyrimidines .

Comparative Reactivity of Analogous Compounds

Data from structurally related chloro-thiazoles (e.g., 6-chloro-1,3-benzothiazole ):

| Reaction | Conditions | Product |

|---|---|---|

| NaOH-mediated hydrolysis | Reflux, aqueous base | Ring-contracted triazolo derivatives |

| NaN₃ treatment | DMF, pyridine, 80°C | Tetrazolo-triazolo fused systems |

These pathways suggest potential for ring contraction or fusion in 2-chloro-4-isopropylthiazole under similar conditions .

Limitations and Research Gaps

No peer-reviewed studies directly investigating this compound were identified in the provided sources. The above analysis derives from:

Experimental validation is required to confirm reactivity patterns for this specific compound.

Proposed Reaction Pathways

A hypothetical synthesis route for functionalized derivatives:

textThis compound │ ├──NH₃, DMF, Δ → 2-Amino-4-isopropylthiazole │ ├──m-CPBA, CH₂Cl₂ → Sulfoxide derivative │ └──LiAlH₄, Et₂O → Dihydrothiazole intermediate

科学的研究の応用

2-Chloro-4-isopropylthiazole has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Chloro-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of reactive sites allow it to interact with enzymes, receptors, and other biomolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

2-Chloro-4-isopropylthiazole can be compared with other thiazole derivatives, such as:

2-Methyl-4-isopropylthiazole: Similar structure but with a methyl group instead of a chlorine atom.

2-Chloro-4-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.

4-Isopropylthiazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

生物活性

2-Chloro-4-isopropylthiazole is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and data tables.

Chemical Structure and Properties

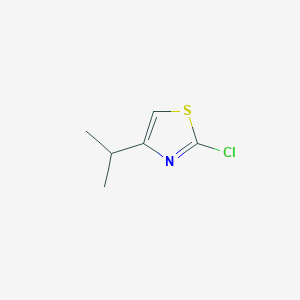

The molecular structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, a study reported that derivatives of thiazoles exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and HCT-116 (colon cancer) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 2.31 ± 0.43 |

| Thiazole Derivative A | HCT-116 | 4.57 ± 0.85 |

| Thiazole Derivative B | PC12 | 9.86 ± 0.78 |

The mechanism of action often involves apoptosis through modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study synthesized various thiazole derivatives and assessed their efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus (MRSA) | 3.91 |

| Thiazole Derivative C | E. coli | 7.81 |

| Thiazole Derivative D | P. aeruginosa | 5.00 |

The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents in treating infections .

Anticonvulsant Activity

Recent research has also explored the anticonvulsant effects of thiazole derivatives, including this compound. These compounds have shown promise in reducing seizure activity in animal models.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| This compound | MES | 24.38 |

| Thiazole Derivative E | scPTZ | 88.23 |

The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence anticonvulsant efficacy, making it a target for further drug development .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated a series of thiazoles for their cytotoxic effects against HepG2 cells, revealing that those with halogen substitutions exhibited enhanced activity, with IC50 values ranging from low micromolar concentrations .

- Antimicrobial Screening : In a comprehensive screening of synthesized thiazoles, several compounds demonstrated MIC values significantly lower than traditional antibiotics against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

- Anticonvulsant Research : In animal models, thiazole derivatives were tested for seizure protection, with some compounds showing protective effects comparable to established anticonvulsants like ethosuximide .

特性

IUPAC Name |

2-chloro-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFALXWBEFRTJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。